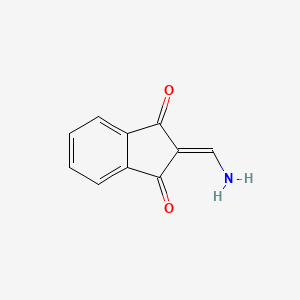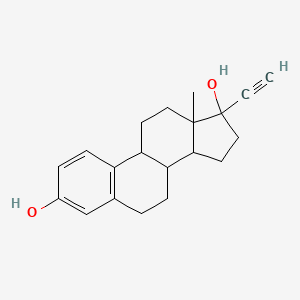
17-Ethynylestra-1(10),2,4-triene-3,17-diol
Vue d'ensemble
Description
“17-Ethynylestra-1(10),2,4-triene-3,17-diol” is a steroid with the molecular formula C20H24O2 . It is also known as Ethinyl estradiol . It has a role as an estrogen .
Synthesis Analysis
The synthesis of “this compound” involves the addition of the three required double bonds to the estrane parent structure, leading to the name estra-1,3,5(10)-triene. The addition of the missing substituents finally yields the name 17-ethynylestra-1,3,5(10)-triene-3,17-diol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by various descriptors. For instance, its SMILES representation is CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 296.4 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 296.177630004 g/mol. It has a topological polar surface area of 40.5 Ų .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Large-Scale Synthesis : 17α-Methyl-11β-arylestradiol, a derivative of 17-Ethynylestra-1(10),2,4-triene-3,17-diol, has been developed for osteoporosis treatment. It is synthesized using a method involving stereoselective epoxidation and a series of chemical reactions, optimized for pilot plant scale production (Larkin et al., 2002).
Synthesis and Conformation Studies : Research on the synthesis and conformation of diastereomeric diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series, closely related to this compound, provides insight into the structural and conformational aspects of these compounds (Schwarz et al., 2003).
Novel Synthesis Methods : The synthesis of 17α-Ethynyl-7α,11β-dihydroxyestra-1,3,5(10)-triene-3,17β-diol demonstrates a method of introducing hydroxy groups to enhance biological activity and modify steroid properties (Burdett et al., 1982).
Chemical Reactions and Applications
Redox Behavior in Chromophores : Research on mono-, bis-, and tris-chromophores binding with benzene and thiophene cores, including derivatives of ethynyl steroids, highlights their redox behavior and potential applications in chemistry (Shoji et al., 2008).
NMR Studies and Molecular Interactions : A study on the 1H NMR titration method for investigating interactions in diols, including compounds structurally similar to this compound, reveals insights into molecular interactions and binding properties (Lomas, 2011).
Organometallic Complexes : The preparation and characterization of gold complexes of ethynyl steroids, including 17α-ethynylestra-1,3,5(10)-triene-3,17β-diol, demonstrate their potential in the field of organometallic chemistry (Stockland et al., 2006).
Mécanisme D'action
Safety and Hazards
“17-Ethynylestra-1(10),2,4-triene-3,17-diol” is a steroid and has a role as an estrogen . As with all estrogens, it may have side effects such as breast tenderness and enlargement, headache, fluid retention, and nausea among others . Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .
Propriétés
IUPAC Name |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830115.png)
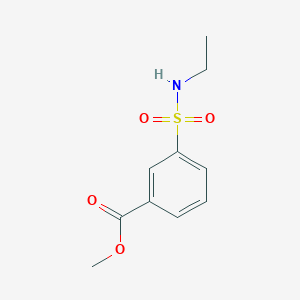
![2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830139.png)
![2-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830145.png)
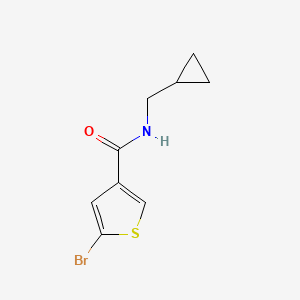
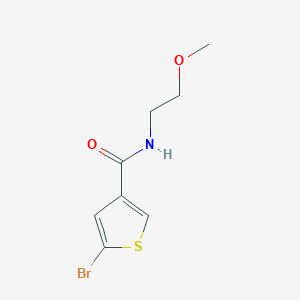
![1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B7830158.png)

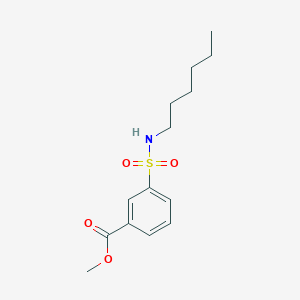

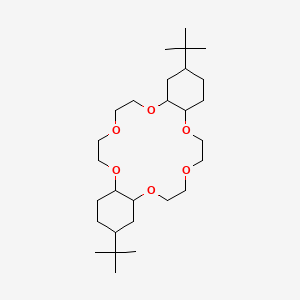
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-](/img/structure/B7830202.png)

